
(4-Aminofenil)(piperazin-1-il)metanona
Descripción general
Descripción
(4-Aminophenyl)(piperazin-1-yl)methanone is a chemical compound that features a piperazine ring substituted with an aminophenyl group
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Aminophenyl)(piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes. It is used in the development of new drugs targeting specific biological pathways .
Medicine
In medicine, (4-Aminophenyl)(piperazin-1-yl)methanone is investigated for its potential therapeutic effects. It has shown promise in the treatment of certain diseases due to its ability to interact with specific molecular targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other advanced materials .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withMonoacylglycerol lipase (MAGL) , a key enzyme in the endocannabinoid system . This enzyme plays a crucial role in the hydrolysis of 2-arachidonoylglycerol (2-AG), one of the main endocannabinoids .
Mode of Action
Related compounds have been found to act asreversible inhibitors of MAGL . The inhibition of MAGL leads to an increase in the levels of 2-AG, thereby enhancing the signaling of the endocannabinoid system .
Biochemical Pathways
The inhibition of MAGL affects the endocannabinoid system , a complex cell-signaling system involved in regulating a range of functions and processes, including sleep, mood, appetite, memory, reproduction, and fertility
Result of Action
The inhibition of magl, as seen with similar compounds, can lead to an increase in 2-ag levels, potentially affecting various physiological processes regulated by the endocannabinoid system .
Análisis Bioquímico
Biochemical Properties
(4-Aminophenyl)(piperazin-1-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of monoacylglycerol lipase (MAGL). MAGL is an enzyme involved in the degradation of endocannabinoids, which are signaling molecules that regulate various physiological processes. By inhibiting MAGL, (4-Aminophenyl)(piperazin-1-yl)methanone increases the levels of endocannabinoids, thereby modulating their signaling pathways . This compound also interacts with other enzymes and proteins involved in the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) and cannabinoid receptors . The nature of these interactions involves binding to the active sites of the enzymes, leading to inhibition of their activity.
Cellular Effects
(4-Aminophenyl)(piperazin-1-yl)methanone has been shown to affect various types of cells and cellular processes. In cancer cells, this compound exhibits antiproliferative activity by inhibiting MAGL, which is overexpressed in many aggressive tumor types . The inhibition of MAGL leads to increased levels of endocannabinoids, which can induce apoptosis and inhibit cell proliferation. Additionally, (4-Aminophenyl)(piperazin-1-yl)methanone influences cell signaling pathways, gene expression, and cellular metabolism by modulating the endocannabinoid system . These effects contribute to its potential as a therapeutic agent for cancer and other diseases.
Molecular Mechanism
The molecular mechanism of action of (4-Aminophenyl)(piperazin-1-yl)methanone involves its binding interactions with biomolecules, particularly MAGL. This compound binds to the active site of MAGL, inhibiting its enzymatic activity and preventing the degradation of endocannabinoids . The increased levels of endocannabinoids activate cannabinoid receptors, leading to downstream signaling events that regulate various physiological processes. Additionally, (4-Aminophenyl)(piperazin-1-yl)methanone may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Aminophenyl)(piperazin-1-yl)methanone have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that (4-Aminophenyl)(piperazin-1-yl)methanone remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound can result in sustained inhibition of MAGL and prolonged modulation of the endocannabinoid system, which may have therapeutic implications for chronic diseases.
Dosage Effects in Animal Models
The effects of (4-Aminophenyl)(piperazin-1-yl)methanone vary with different dosages in animal models. At low doses, this compound effectively inhibits MAGL and modulates the endocannabinoid system without causing significant adverse effects . At high doses, (4-Aminophenyl)(piperazin-1-yl)methanone may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
(4-Aminophenyl)(piperazin-1-yl)methanone is involved in metabolic pathways related to the endocannabinoid system. It interacts with enzymes such as MAGL and FAAH, which are responsible for the degradation of endocannabinoids . By inhibiting these enzymes, (4-Aminophenyl)(piperazin-1-yl)methanone increases the levels of endocannabinoids, thereby affecting metabolic flux and metabolite levels. This modulation of metabolic pathways can have significant implications for various physiological processes and disease states.
Transport and Distribution
The transport and distribution of (4-Aminophenyl)(piperazin-1-yl)methanone within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of (4-Aminophenyl)(piperazin-1-yl)methanone within specific tissues can impact its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of (4-Aminophenyl)(piperazin-1-yl)methanone is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of (4-Aminophenyl)(piperazin-1-yl)methanone within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)(piperazin-1-yl)methanone typically involves the reaction of 4-aminophenyl derivatives with piperazine under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aminophenyl group and the piperazine ring .
Industrial Production Methods
Industrial production of (4-Aminophenyl)(piperazin-1-yl)methanone may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(4-Aminophenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
(4-(4-Aminophenyl)piperazin-1-yl)(2-fluorophenyl)methanone: This compound features a fluorophenyl group in place of the aminophenyl group, which may alter its chemical and biological properties.
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound contains an aminomethyl group and a prop-2-yn-1-yloxy group, providing different reactivity and applications.
Uniqueness
(4-Aminophenyl)(piperazin-1-yl)methanone is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.
Propiedades
IUPAC Name |
(4-aminophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAQDEHQJBGLNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(Dimethylamino)phenyl]methanesulfonyl chloride](/img/structure/B571460.png)

![Spiro[bicyclo[3.1.0]hexane-6,2-oxirane], 3-(1-propenyl)- (9CI)](/img/no-structure.png)


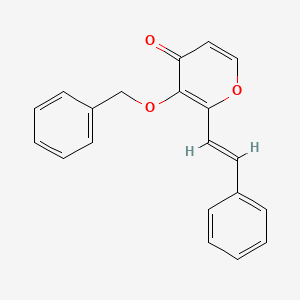
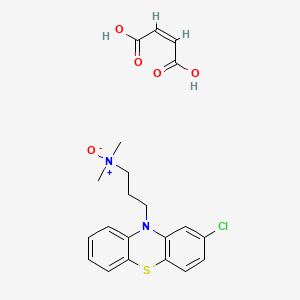

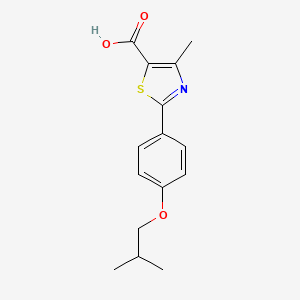
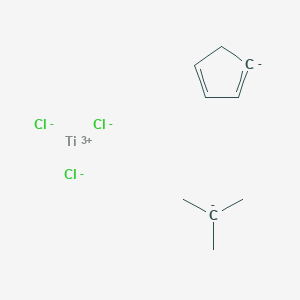
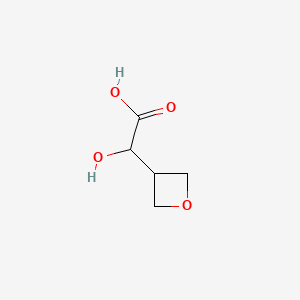
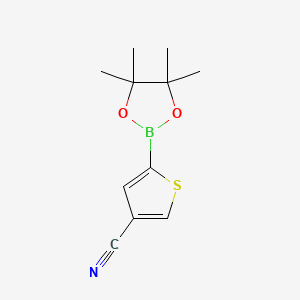
![(1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione](/img/structure/B571480.png)
